3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole is a halogenated organic compound belonging to the oxadiazole class. Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. This particular derivative features a 4-bromo-2-fluorophenyl group at the 3-position and a chloromethyl group at the 5-position of the oxadiazole ring. Due to its unique structure and reactive chloromethyl group, it serves as a versatile building block for synthesizing diverse heterocyclic compounds with potential biological activities. []
3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole is a heterocyclic compound characterized by the presence of an oxadiazole ring. This compound features multiple halogen substituents, specifically bromine, fluorine, and chlorine, which contribute to its unique chemical properties and potential applications in various fields. The molecular formula of this compound is CHBrClFNO, and it has been assigned the Chemical Abstracts Service Registry Number 1791431-60-1 .
This compound falls under the category of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and three carbon atoms. Oxadiazoles are known for their diverse biological activities and are frequently explored in medicinal chemistry for their potential therapeutic applications. The specific structure of 3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole makes it a subject of interest for researchers aiming to develop new pharmaceutical agents .
The synthesis of 3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole typically involves a cyclization reaction starting from 4-bromo-2-fluorobenzohydrazide and chloroacetyl chloride. This reaction is conducted in the presence of a base such as triethylamine and is carried out in an organic solvent like dichloromethane at low temperatures to facilitate the formation of the oxadiazole ring .
For large-scale production, continuous flow reactors may be employed to enhance yield and purity. The incorporation of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the synthesis more environmentally sustainable .
The molecular structure of 3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole features a five-membered oxadiazole ring with various substituents. The key structural components include:
The InChI Key for this compound is ZNHUQTOUEZXQSW-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .
3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole can participate in several types of chemical reactions:
The mechanism of action for compounds like 3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole often involves interactions at the molecular level with biological targets. Research indicates that derivatives of oxadiazoles can exhibit antimicrobial and anticancer activities. The specific mechanism may involve inhibition of key enzymes or disruption of cellular processes critical for pathogen survival or cancer cell proliferation .
The physical properties of 3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole include:
Chemical properties include:
3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole has several notable applications in scientific research:
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, but remained largely unexplored until the mid-20th century when its photochemical rearrangements sparked pharmacological interest [1] [3]. The 1960s marked a watershed moment with the approval of Oxolamine as the first 1,2,4-oxadiazole-containing drug, used clinically as a cough suppressant. This breakthrough validated the scaffold’s biological relevance and spurred further development [1] [7]. Over the next six decades, medicinal chemists exploited the ring’s synthetic versatility and bioactivity, leading to diverse therapeutics: Prenoxdiazine (antitussive), Butalamine (vasodilator), Fasiplon (anxiolytic), Pleconaril (antiviral), Ataluren (Duchenne muscular dystrophy), and Proxazole (gastrointestinal disorders) [1] [3] [7].
A significant milestone was the discovery of naturally occurring 1,2,4-oxadiazoles—Phidianidine A and B—isolated from the sea slug Phidiana militaris in 2011. These marine alkaloids demonstrated in vitro cytotoxicity against tumor cell lines (HeLa, CaCo-2) and agonism against PTP1B and CXCR4 receptors, highlighting the scaffold’s potential in oncology [1] [7]. Concurrently, computational and synthetic advancements enabled the rational design of 3,5-disubstituted derivatives, accelerating the scaffold’s integration into modern drug discovery pipelines. By 2020, scientific publications on 1,2,4-oxadiazoles had doubled compared to 2005, reflecting resurgent interest in their bioactivity [1] [9].
Table 1: Historical Milestones in 1,2,4-Oxadiazole Drug Development
Year | Development | Significance |
---|---|---|
1884 | Tiemann and Krüger synthesize 1,2,4-oxadiazole | First chemical characterization |
1960s | Oxolamine approved as antitussive | First therapeutic application |
2011 | Isolation of Phidianidine A/B from Phidiana militaris | Discovery of natural 1,2,4-oxadiazoles |
2020s | 11 anti-Alzheimer oxadiazoles show AChE IC50 < 0.08 µM [5] | Emergence as multitarget agents for neurodegeneration |
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities, addressing inherent limitations of these groups in pharmacokinetic optimization. This substitution enhances metabolic stability by resisting esterase-mediated hydrolysis and reducing susceptibility to proteolytic cleavage, thereby improving oral bioavailability and plasma half-life [1] [3]. For example, in protease inhibitors, replacing a labile amide bond with a 1,2,4-oxadiazole moiety significantly increased in vivo stability without compromising target binding [3].
Electronic properties further underpin this bioisosterism. The 1,2,4-oxadiazole ring exhibits a dipole moment of ~3.5 Debye, similar to that of ester groups (~1.8–2.0 D) and amides (~3.7 D), ensuring comparable electrostatic interactions with target proteins [3]. Additionally, the ring’s planar conformation and hydrogen-bond accepting capability at N4 and O allow it to mimic carbonyl geometry and participate in key binding interactions. Crystallographic studies confirm that 1,2,4-oxadiazoles form hydrogen bonds with protein residues like Ser203 and His447 in acetylcholinesterase (AChE), analogous to substrate carbonyl interactions [5] [7].
Recent applications leverage this equivalence for CNS drug design. Anti-Alzheimer derivatives (e.g., Compound 2b) incorporate the 1,2,4-oxadiazole scaffold as a stable linker between hydrophobic pharmacophores and basic amines, yielding potent AChE inhibitors (IC50 = 0.00098–0.07920 µM) with predicted blood-brain barrier permeability [5]. Similarly, in anti-inflammatory agents, oxadiazoles replace hydrolytically labile esters while maintaining COX-2 affinity [10].
Table 2: Bioisosteric Properties of 1,2,4-Oxadiazoles vs. Esters/Amides
Property | 1,2,4-Oxadiazole | Ester | Amide | Implication for Drug Design |
---|---|---|---|---|
Metabolic Stability | High (resists hydrolysis) | Low (esterase cleavage) | Moderate (protease cleavage) | Improved oral bioavailability |
Dipole Moment (Debye) | ~3.5 | ~1.8–2.0 | ~3.7 | Mimics electrostatic interactions |
Hydrogen-Bond Acceptors | N4, O | O (carbonyl) | O (carbonyl) | Preserves binding to catalytic residues |
Conformation | Planar | Planar | Planar | Maintains geometry of pharmacophore interactions |
Halogen atoms—particularly bromine and fluorine—are pivotal in tuning the bioactivity of 1,2,4-oxadiazoles by influencing lipophilicity, electron distribution, and target binding affinity. Bromine’s large atomic radius enhances hydrophobic interactions with protein pockets, while fluorine’s high electronegativity modulates ring electronics and improves membrane permeability [4] [8]. This synergy is exemplified in 3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole, where the bromofluorophenyl moiety drives target engagement, and the chloromethyl arm enables further derivatization [6] [8].
In antimalarial research, halogenated derivatives disrupt Plasmodium life cycles. MMV019918—a bromo/chloro-substituted furan-oxadiazole—exhibits dual activity against asexual blood stages (IC50 = 120 nM) and gametocytes (IC50 = 860 nM) by inhibiting parasite phosphatidylcholine biosynthesis [4]. Structure-activity relationship (SAR) studies confirm that para-bromo and ortho-fluoro substituents on the phenyl ring maximize potency, as their electron-withdrawing effects enhance oxadiazole ring polarization, facilitating hydrogen bonding with PfPPAT or PfPKG kinases [4].
For neurodegenerative diseases, fluorinated oxadiazoles demonstrate multitarget engagement. Derivatives like Compound 4c inhibit MAO-B (IC50 = 117.43 µM) and AChE while showing antioxidant activity, attributable to fluorine-induced modulation of redox potential [5]. Similarly, in oncology, 5-(4-Bromo-1H-indol-3-yl)-3-phenyl-1,2,4-oxadiazole suppresses Sirtuin 2 (IC50 = 0.48 µM) via bromine-mediated hydrophobic packing in the enzyme’s acyl pocket [7]. Anti-inflammatory halogenated oxadiazoles (e.g., 5-(5-Bromofuran-2-yl)-3-phenyl-1,2,4-oxadiazole) inhibit NF-κB signaling in RAW 264.7 macrophages (85% suppression at 10 µM) by disrupting IκB kinase phosphorylation, where fluorine ortho to the oxadiazole enhances cellular uptake [10].
Table 3: Halogen Effects on 1,2,4-Oxadiazole Bioactivity
Halogen Position | Biological Activity | Target/Pathway | Mechanistic Insight |
---|---|---|---|
4-Bromo, 2-fluorophenyl | Antimalarial (MMV019918) [4] | Plasmodium kinases | Enhanced hydrophobic pocket binding and membrane permeation |
5-Bromoindolyl | Anticancer (Sirtuin 2 inhibition) [7] | Deacetylase activity | Bromine-induced conformational locking in catalytic site |
5-Bromofuranyl | Anti-inflammatory [10] | NF-κB/IκB kinase axis | Halogen-mediated suppression of proinflammatory cytokines |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7